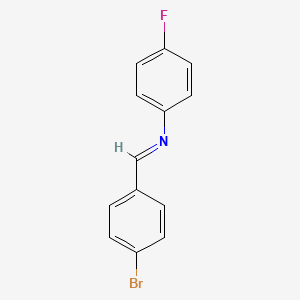

N-(4-bromobenzylidene)-4-fluoroaniline

Description

N-(4-Bromobenzylidene)-4-fluoroaniline is a Schiff base compound synthesized via the condensation of 4-bromobenzaldehyde and 4-fluoroaniline in ethanol under reflux conditions . This compound has been structurally characterized using techniques such as X-ray crystallography, confirming its planar geometry and the formation of a stable imine (C=N) bond. The presence of bromine and fluorine substituents on the benzylidene and aniline rings, respectively, imparts distinct electronic and steric properties, making it relevant in materials science and antifungal applications .

Properties

CAS No. |

64222-88-4 |

|---|---|

Molecular Formula |

C13H9BrFN |

Molecular Weight |

278.12 g/mol |

IUPAC Name |

1-(4-bromophenyl)-N-(4-fluorophenyl)methanimine |

InChI |

InChI=1S/C13H9BrFN/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H |

InChI Key |

GRJJOTKXGXRNQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine (4-Bromo) and chlorine (2,4-Dichloro) substituents enhance lipophilicity and bioactivity compared to fluorine, as seen in cholinesterase inhibition studies .

- Synthetic Efficiency : Microwave methods (e.g., for trifluoromethyl derivatives) reduce reaction times significantly compared to traditional reflux .

Key Observations :

- Halogen Positioning : Chlorine at ortho and para positions (e.g., 2,4-Dichloro) significantly enhances antifungal potency compared to bromine .

- Dual Halogenation : Combining chloro and fluoro substituents (e.g., 3-Chloro-4-Fluoro) synergistically improves bioactivity .

Physicochemical Properties

Key Observations :

- Solubility: Electron-withdrawing groups (e.g., nitro) reduce solubility in ethanol, while benzyloxy groups enhance solubility in organic solvents .

- Thermal Stability : Nitro-substituted derivatives exhibit higher melting points compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.